molecular formula C22H21N7OS B2704651 1-(4-phenylpiperazin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one CAS No. 868967-18-4

1-(4-phenylpiperazin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one

货号: B2704651
CAS 编号: 868967-18-4
分子量: 431.52
InChI 键: HSEDDFBNRBEBND-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Development of Triazolo[4,3-b]pyridazine Scaffold

The triazolo[4,3-b]pyridazine system emerged as a synthetic target in the late 20th century, with Čuček and Verček’s 2001 work demonstrating its accessibility through annulation strategies involving ethyl N-benzoyl-α-hetero-aryl-glycinates. Early synthetic routes focused on:

  • Nucleophilic substitution at the pyridazine ring’s 6-position
  • Cyclocondensation reactions between aminopyridazines and carbonyl equivalents
  • Functionalization via Suzuki couplings to introduce aryl/heteroaryl groups

A pivotal advancement came with the synthesis of 3,6-dichloro-triazolo[4,3-b]pyridazine, which served as a versatile intermediate for creating antitubulin agents through sequential substitution reactions. The scaffold’s planar aromatic system enables π-π stacking interactions with biological targets, while its nitrogen-rich structure facilitates hydrogen bonding—properties exploited in kinase inhibitor design.

Table 1: Key Milestones in Triazolopyridazine Development

Year Advancement Biological Relevance Source
2001 First annulation synthesis methods Foundation for derivatives
2016 3,6-Diaryl derivatives as antitubulin agents Cancer therapeutics
2020 Triazolo-pyridazine c-Met kinase inhibitors Targeted cancer therapy

Significance of Phenylpiperazinyl-Substituted Heterocycles in Medicinal Chemistry

Phenylpiperazine derivatives occupy a privileged position in CNS drug discovery due to:

  • Conformational flexibility enabling target complementarity
  • Dual 5-HT receptor modulation (antagonism/reuptake inhibition)
  • Blood-brain barrier permeability through balanced lipophilicity

While best known in antidepressants like trazodone, phenylpiperazine motifs enhance target engagement in diverse therapeutic areas. Their incorporation into triazolopyridazine systems combines serotoninergic activity with kinase/tubulin modulation—a strategy exemplified by the subject compound’s 4-phenylpiperazin-1-yl group.

Table 2: Notable Phenylpiperazine-Containing Therapeutics

Compound Primary Target Therapeutic Area Source
Trazodone 5-HT2A receptor Depression/Insomnia
Nefazodone Serotonin reuptake Major depressive disorder
Subject compound c-Met kinase (putative) Oncology (hypothesized)

Current Research Landscape for Triazolopyridazine-Sulfanyl-Ethanone Compounds

Recent studies highlight three strategic applications of the sulfanyl-ethanone linker in triazolopyridazine systems:

  • Kinase inhibition : The ethanone spacer optimizes distance between the triazolopyridazine core and auxiliary pharmacophores in c-Met inhibitors
  • Tubulin binding : Sulfur atoms participate in hydrophobic interactions with tubulin’s colchicine site
  • CNS penetration : Combined with phenylpiperazine, the linker may enhance blood-brain barrier transit

Table 3: Recent Triazolopyridazine-Sulfanyl-Ethanone Derivatives

Compound Structure Biological Activity (IC₅₀) Target Source
3-(Pyridin-2-yl)-6-sulfanyl derivatives c-Met kinase: 0.090 μM A549/MCF-7 cancer
3,6-Diaryl variants Tubulin polymerization inhibition Antiproliferative

The subject compound’s design synergizes these elements—its pyridin-2-yl group at position 3 likely enhances π-stacking with kinase ATP pockets, while the sulfanyl-ethanone linker positions the phenylpiperazine for auxiliary interactions. Current synthetic strategies employ:

  • Microwave-assisted Suzuki couplings for pyridinyl introduction
  • Thioether formation via nucleophilic displacement of chloro intermediates
  • Schiff base chemistry for ethanone linker installation

属性

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7OS/c30-21(28-14-12-27(13-15-28)17-6-2-1-3-7-17)16-31-20-10-9-19-24-25-22(29(19)26-20)18-8-4-5-11-23-18/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEDDFBNRBEBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN4C(=NN=C4C5=CC=CC=N5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(4-phenylpiperazin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a phenylpiperazine moiety linked to a triazolo-pyridazine structure through a sulfur atom. Its molecular formula is C22H24N6SC_{22}H_{24}N_{6}S, with a molecular weight of approximately 408.54 g/mol. The presence of diverse functional groups suggests potential interactions with various biological targets.

Pharmacological Effects

Research indicates that compounds containing piperazine and triazole structures exhibit a range of biological activities:

  • Antidepressant Activity : Piperazine derivatives are known for their antidepressant effects, primarily through serotonin receptor modulation.
  • Antimicrobial Properties : Compounds similar to the target molecule have shown significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
  • Antitumor Activity : Studies have reported that triazole derivatives possess cytotoxic effects against various cancer cell lines, suggesting potential use in oncology .

The biological activity of the compound may be attributed to several mechanisms:

  • Receptor Binding : The phenylpiperazine moiety likely interacts with serotonin receptors (5-HT receptors), influencing neurotransmitter levels and mood regulation.
  • Enzyme Inhibition : The triazole ring may inhibit key enzymes involved in cellular metabolism or signal transduction pathways, contributing to its antitumor and antimicrobial effects.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of similar compounds:

Study ReferenceBiological ActivityKey Findings
Özçelik et al., 2020AntimicrobialDemonstrated efficacy against Gram-positive and Gram-negative bacteria.
Cunha et al., 2003AntitumorShowed significant cytotoxicity against prostate cancer cells.
Alagöz et al., 2019AntidepressantIndicated modulation of serotonin pathways in animal models.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications in the piperazine and triazole moieties can significantly affect the compound's potency and selectivity for specific biological targets. For instance, substitutions on the phenyl ring can enhance receptor affinity or alter metabolic stability.

科学研究应用

Biological Activities

Antidepressant Properties : Compounds similar to 1-(4-phenylpiperazin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one have shown significant antidepressant effects in preclinical studies. The piperazine ring is known for its role in enhancing serotonin receptor activity, which is crucial for mood regulation.

Antitumor Activity : Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The presence of the triazole and pyridazine rings may contribute to their ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation.

Antimicrobial Effects : Some derivatives have demonstrated antimicrobial properties against specific bacterial strains. This activity is attributed to the ability of the compound to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Study 1: Antidepressant Activity

A study published in Molecules explored the antidepressant potential of similar piperazine derivatives. The results indicated that these compounds significantly reduced depressive-like behaviors in animal models when administered at specific dosages. The mechanism was linked to increased serotonin levels in the brain.

Case Study 2: Antitumor Efficacy

Research published in Pharmaceuticals reported on the synthesis and evaluation of triazole-containing compounds against human cancer cell lines. The study found that certain modifications to the piperazine and triazole structures enhanced cytotoxicity, suggesting a promising avenue for developing new anticancer agents.

Case Study 3: Antimicrobial Properties

An investigation into various heterocyclic compounds revealed that derivatives similar to 1-(4-phenylpiperazin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one exhibited potent antibacterial activity against Staphylococcus aureus. The study highlighted the importance of structural modifications for optimizing antimicrobial efficacy.

相似化合物的比较

Comparison with Structural Analogs

Table 1: Key Structural Variations and Pharmacological Profiles
Compound Name / ID Core Structure Substituents/Linker Key Activity/Findings Reference
Target Compound Triazolopyridazine + phenylpiperazine Pyridin-2-yl, sulfanyl-ethanone linker Hypothesized dual-target activity (CNS/epigenetic) N/A
AZD5153 Bivalent triazolopyridazine Methoxy group, piperidine-phenoxy linker BRD4 IC50 < 10 nM; tumor growth inhibition in vivo
Analog Triazolopyridazine + phenylpiperazine Pyridin-3-yl (vs. pyridin-2-yl) Potency likely reduced due to pyridine positional isomerism
MK45 (RTC6) Piperazine + thiophene Trifluoromethylpyridine, thiophene Kinase inhibition (specific targets unstated)
Compound 5 (ESI Data) Piperazine + pyrazole Trifluoromethylphenyl, pyrazole Improved metabolic stability vs. non-fluorinated analogs

Critical Analysis of Key Differences

Triazolopyridazine Core Modifications
  • Target Compound vs. AZD5153: AZD5153 employs a bivalent binding strategy with two triazolopyridazine motifs, achieving sub-nanomolar BRD4 inhibition and robust antitumor efficacy . In contrast, the target compound is monovalent, which may limit its bromodomain potency but reduce off-target risks.
  • Pyridinyl Position (2-yl vs. 3-yl) : The pyridin-2-yl group in the target compound likely enhances π-π stacking in hydrophobic binding pockets compared to the pyridin-3-yl isomer (), which may disrupt optimal binding .
Linker and Substituent Effects
  • Sulfanyl-Ethanone Linker: The thioether group in the target compound could improve solubility compared to ether or alkyl linkers (e.g., AZD5153’s phenoxyethyl group). However, sulfanyl linkers may confer susceptibility to oxidative metabolism.
  • Trifluoromethyl Groups (MK45, Compound 5) : Fluorinated analogs (e.g., MK45) exhibit enhanced metabolic stability and bioavailability, suggesting that introducing electron-withdrawing groups into the target compound could optimize its pharmacokinetics .
Piperazine Substitutions
  • 4-Phenylpiperazine: The target compound’s phenyl group may enhance affinity for amineergic receptors (e.g., 5-HT1A), whereas AZD5153’s 4-piperidylphenoxy group prioritizes bromodomain engagement .
  • Unsubstituted vs.

Pharmacokinetic and Efficacy Considerations

  • AZD5153 : Demonstrated favorable PK (oral bioavailability >50%) and in vivo efficacy (tumor growth inhibition at 10 mg/kg) due to optimized LogP and solubility .
  • Target Compound: The sulfanyl linker may lower LogP vs. AZD5153, enhancing aqueous solubility but possibly reducing cell membrane permeability. No in vivo data is reported, but structural parallels suggest moderate oral bioavailability.

常见问题

Q. What are the established synthetic routes for 1-(4-phenylpiperazin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one, and what challenges are associated with its purification?

Methodological Answer: The compound’s synthesis typically involves coupling a piperazine derivative (e.g., 4-phenylpiperazine) with a functionalized [1,2,4]triazolo[4,3-b]pyridazine scaffold. A key step is the introduction of the sulfanyl group via nucleophilic substitution or thiol-ene chemistry. Challenges include:

  • Impurity Control : Byproducts such as 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (CAS 62337-66-0) may form during alkylation steps, requiring HPLC or column chromatography for separation .
  • Solvent Compatibility : Polar aprotic solvents (e.g., DMF) are often used, but residual solvent removal requires careful lyophilization or rotary evaporation under reduced pressure.

Q. How is the compound characterized structurally, and which spectroscopic techniques are critical for confirming its identity?

Methodological Answer: Structural confirmation relies on a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the piperazine ring protons (δ 2.5–3.5 ppm) and triazolopyridazine aromatic signals (δ 7.5–8.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., m/z calculated for C23_{23}H21_{21}N7_7OS: 475.1484) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction data can resolve bond angles and stereochemistry, as seen in related piperazine-triazolo hybrids .

Q. What in vitro assays are recommended for initial pharmacological screening of this compound?

Methodological Answer:

  • Receptor Binding Assays : Screen against serotonin (5-HT1A_{1A}/5-HT2A_{2A}) and dopamine (D2_2) receptors due to the piperazine moiety’s affinity for CNS targets .
  • Kinase Inhibition Studies : The triazolopyridazine core may inhibit kinases like JAK2 or PI3K; use fluorescence-based ADP-Glo™ assays for activity profiling.
  • Cytotoxicity Testing : Employ MTT assays on HEK-293 or HepG2 cells to assess baseline toxicity (IC50_{50} values) .

Advanced Research Questions

Q. How can researchers optimize the compound’s pharmacokinetic properties, such as metabolic stability and blood-brain barrier (BBB) penetration?

Methodological Answer:

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Introduce electron-withdrawing groups (e.g., -CF3_3) on the pyridinyl ring to reduce CYP450-mediated oxidation .
  • BBB Penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) or in situ brain perfusion models. LogP values >2.5 (calculated via ChemAxon) correlate with improved penetration .
  • Prodrug Strategies : Esterification of the ketone group may enhance solubility while maintaining CNS activity .

Q. How should contradictory data in receptor binding studies (e.g., conflicting IC50_{50}50​ values across labs) be resolved?

Methodological Answer:

  • Assay Standardization : Validate protocols using reference compounds (e.g., ketanserin for 5-HT2A_{2A}) and ensure consistent buffer conditions (pH, cation concentrations) .
  • Allosteric Modulation Analysis : Perform Schild regression or dissociation kinetics to distinguish competitive vs. allosteric effects.
  • Structural Dynamics : Use molecular dynamics simulations to model ligand-receptor interactions, identifying conformational changes that alter binding affinity .

Q. What experimental designs are suitable for evaluating the compound’s environmental fate and ecotoxicological impact?

Methodological Answer:

  • Environmental Persistence : Follow OECD 307 guidelines to assess biodegradability in soil/water systems. Monitor hydrolytic stability at pH 4–9 .
  • Trophic Transfer Studies : Use aquatic models (e.g., Daphnia magna) to measure bioaccumulation factors (BCF) and LC50_{50} values.
  • Metabolite Identification : Employ high-resolution mass spectrometry (HRMS/MS) to detect transformation products, such as sulfoxide derivatives from oxidative pathways .

Q. How can structure-activity relationship (SAR) studies be structured to improve target selectivity?

Methodological Answer:

  • Scaffold Diversification : Synthesize analogs with variations in the piperazine substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) and triazolopyridazine linkers .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity. For example, bulky groups at the piperazine N-position may reduce off-target binding .
  • Selectivity Profiling : Screen against panels of 50+ GPCRs/kinases to identify cross-reactivity patterns.

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .
  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, stoichiometry) for critical steps like sulfanyl group incorporation.
  • Crystallization Control : Seed-mediated crystallization ensures consistent polymorph formation, minimizing solubility variations .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。